1-(4-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one
CAS No.:
Cat. No.: VC18808320
Molecular Formula: C10H10BrF2NO2
Molecular Weight: 294.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10BrF2NO2 |
|---|---|
| Molecular Weight | 294.09 g/mol |
| IUPAC Name | 1-[4-amino-3-(difluoromethoxy)phenyl]-1-bromopropan-2-one |
| Standard InChI | InChI=1S/C10H10BrF2NO2/c1-5(15)9(11)6-2-3-7(14)8(4-6)16-10(12)13/h2-4,9-10H,14H2,1H3 |
| Standard InChI Key | FUEOYFSRPFKHKC-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=CC(=C(C=C1)N)OC(F)F)Br |
Introduction
Structural Characteristics and Molecular Properties
The compound’s structure is defined by three key functional groups:
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Amino Group (-NH₂): Positioned at the 4-position of the phenyl ring, this group enhances solubility in polar solvents and participates in hydrogen bonding.
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Difluoromethoxy Group (-OCF₂H): Located at the 3-position, this electron-withdrawing substituent influences the electron density of the aromatic ring, altering reactivity in electrophilic substitution reactions.
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Bromopropanone Moiety (-COCH₂Br): The bromine atom at the β-position of the ketone group makes this moiety highly reactive in nucleophilic substitution and cross-coupling reactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 294.09 g/mol |
| IUPAC Name | 1-(4-amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one |
| Key Functional Groups | Amino, difluoromethoxy, bromopropanone |
The presence of fluorine atoms in the difluoromethoxy group contributes to the compound’s metabolic stability, a feature often exploited in drug design to resist oxidative degradation .
Synthesis and Optimization
The synthesis of 1-(4-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one involves multi-step reactions, typically starting from 4-amino-3-(difluoromethoxy)phenol. A common approach includes:
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Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during subsequent steps.
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Ketone Formation: The phenol group undergoes Friedel-Crafts acylation with bromoacetyl bromide to introduce the bromopropanone moiety.
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Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to regenerate the free amino group .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amino Protection | Boc₂O, DMAP, CH₂Cl₂, RT | 85 |
| Friedel-Crafts Acylation | Bromoacetyl bromide, AlCl₃, 0°C | 72 |
| Deprotection | TFA, CH₂Cl₂, RT | 90 |
Industrial-scale production may employ continuous flow reactors to enhance reaction efficiency and purity. Challenges include minimizing the formation of regioisomers during acylation, which can be mitigated by optimizing Lewis acid catalysts (e.g., AlCl₃ vs. FeCl₃) .
Physicochemical Properties
The compound’s physicochemical profile is critical for its handling and application:
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the amino and ketone groups. Low solubility in water (<1 mg/mL).
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Stability: Sensitive to light and moisture; storage under inert atmosphere (N₂ or Ar) at -20°C is recommended.
Reactivity and Functionalization
The bromopropanone group serves as a versatile handle for further derivatization:
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Nucleophilic Substitution: The β-bromine undergoes substitution with amines, thiols, or alkoxides to form secondary ketones . For example:
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Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids facilitates the introduction of aromatic rings .
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Reduction: The ketone group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄.
Applications in Medicinal Chemistry
While direct pharmacological data for this compound are unavailable, its structural analogs have been investigated for:
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